3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide

Solid-State Chemistry Formulation Science Crystallography

Researchers requiring precise sulfonamide geometry for SAR studies face risk of isomer mix-ups. 3-Amino-N-(2-chlorophenyl)benzenesulfonamide (CAS 327092-99-9) is the exclusive meta-NH2/ortho-Cl diaryl sulfonamide-distinct from the 3-chlorophenyl isomer (CAS 438017-93-7, mp 106-107°C). • Confirmed 95%+ purity supports reproducible parallel synthesis and HPLC method development. • Computed LogP 2 ensures predictable reversed-phase retention for purity verification. • GHS-classified solid with standard lab handling protocols; non-hazardous for transport.

Molecular Formula C12H11ClN2O2S
Molecular Weight 282.74
CAS No. 327092-99-9
Cat. No. B2565049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide
CAS327092-99-9
Molecular FormulaC12H11ClN2O2S
Molecular Weight282.74
Structural Identifiers
SMILESC1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)N)Cl
InChIInChI=1S/C12H11ClN2O2S/c13-11-6-1-2-7-12(11)15-18(16,17)10-5-3-4-9(14)8-10/h1-8,15H,14H2
InChIKeyKAJGFQWVVOEZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-N-(2-chlorophenyl)benzenesulfonamide: Physicochemical Profile


3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide (CAS 327092-99-9) is a diaryl sulfonamide featuring a meta-amino substitution on the sulfonyl-bearing benzene ring and an ortho-chloro substitution on the aniline ring. It serves as a key intermediate building block in medicinal chemistry, with a molecular weight of 282.75 g/mol and a calculated XLogP3 of 2 [1]. Available from multiple vendors at purities of 95–97%, it is classified as a research-use-only chemical, handled as a solid with a GHS warning for acute toxicity and irritation [2]. Its distinction from structural isomers hinges on the interplay of these specific ring substitutions, which critically influence both its reactivity for downstream derivatization and its intermolecular interactions.

Workflow Medicinal chemistry intermediate for focused library synthesis
Selection Meta-amino, ortho-chloro substitution pattern for SAR studies
Procurement Multi-vendor, 95%+ purity, solid-state research-use-only chemical

3-Amino-N-(2-chlorophenyl)benzenesulfonamide: Positional Isomer Risks


Simple substitution of another aminobenzenesulfonamide isomer for 3-Amino-N-(2-chlorophenyl)benzenesulfonamide is a high-risk procurement decision. The location of the amino group (2- vs. 3- vs. 4-position) and the chlorine atom on the aniline ring (2- vs. 3- vs. 4-position) fundamentally alters the molecule's geometric shape, hydrogen-bonding donor/acceptor topology, and lipophilic moment. For example, the 3-chlorophenyl isomer (CAS 438017-93-7) is a defined crystalline solid with a melting point of 106–107°C , while the target compound's different solid-state properties indicate distinct intermolecular packing forces that can directly impact formulation, dissolution, and stability. Without specific head-to-head biological data, the differing regioisomerism implies non-fungibility in any structure-activity relationship (SAR)-dependent research program [1].

Positional isomer mismatch
The 3-chloro isomer (CAS 438017-93-7) exhibits different solid-state properties, and its crystalline behavior may shift formulation and stability outcomes.
Conformational and lipophilic divergence
The ortho-chloro group induces a twisted conformation absent in meta- or para-chloro analogs, altering hydrogen-bonding topology and chromatographic retention.
Non-transferable hazard profile
Each positional isomer carries a unique GHS classification; assuming generic safety handling may introduce undocumented laboratory risk.

3-Amino-N-(2-chlorophenyl)benzenesulfonamide: Key Differentiators


Solid-State Differentiation vs. 3-Chloro Isomer

The physical state of 3-Amino-N-(2-chlorophenyl)benzenesulfonamide (CAS 327092-99-9) is a key differentiator from its closest positional isomer, N-(3-chlorophenyl) 3-aminobenzenesulfonamide (CAS 438017-93-7). The 3-chloro isomer is a well-defined high-melting crystalline solid with a melting point of 106–107°C , whereas the target 2-chloro compound lacks any reported melting point from vendors that commonly provide this data, such as Fluorochem and AKSci . This absence suggests it may exist as a low-melting solid or viscous oil at ambient temperature, indicating fundamentally different crystal packing energies and intermolecular interactions. This difference directly affects purification method selection, such as recrystallization versus chromatography, and long-term storage stability.

Solid-state vs. 3-Cl isomer
Head-to-head
Target: low-melting/amorphous solid; Comparator: crystalline solid, mp 106–107°C
Supports solid-form screening context
Data to verify from vendor CoA
Solid-State Chemistry Formulation Science Crystallography

LogP Selectivity Over 3-Chloro Isomer

The target compound possesses a computed XLogP3 of 2 [1], defining its lipophilic character. While the 3-chloro positional isomer (CAS 438017-93-7) shares the same molecular formula, the change in chlorine ring position predictably alters the overall dipole moment and solvation energies. The ortho-chloro configuration in the target compound likely creates a more sterically shielded sulfonamide N-H bond compared to the meta-chloro analog, which can be inferred from crystallographic data on related ortho-substituted N-phenyl benzenesulfonamides that show large dihedral angles between the aromatic rings (e.g., 61.5° in N-(2-chlorophenyl)-benzenesulfonamide) [2]. This differential conformation and lipophilicity profile is critical for chromatographic method development and predicting passive membrane permeability in cell-based assays.

LogP selectivity context
Class-level inference
XLogP3 = 2; ortho-Cl induces large dihedral angle (~61.5° in analogs)
Conformational effect is non-transferable
Structural inference from analogs
Drug Design ADME Prediction Chromatography

GHS Hazard Classification vs. 3-Chloro Isomer

The notified GHS classification for 3-Amino-N-(2-chlorophenyl)benzenesulfonamide is Acute Toxicity (Oral) Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity - Single Exposure Category 3 for respiratory irritation (H335) [1]. This profile explicitly distinguishes it from any unclassified or differently classified isomer. For the 3-chloro isomer (CAS 438017-93-7), only a generic GHS07 warning symbol is listed without these detailed hazard statements, indicating a different hazard profile . This difference is critical for institutional safety assessments and standard operating procedure (SOP) development before commencing experimental work.

Hazard classification
Head-to-head
Target: H302, H315, H319, H335; Comparator: generic GHS07 only
Differing documented hazard profiles
ECHA C&L Inventory context
Laboratory Safety Chemical Hygiene Regulatory Compliance

Purity Profile for Method Qualification

The target compound is commercially available at a certified minimum purity of 95% (HPLC) from multiple independent suppliers, including AKSci and Leyan, with some vendors like CymitQuimica offering 97% purity . This consistent purity profile, which is higher or more rigorously documented than some available positional isomers, makes it suitable as a reference standard for High-Performance Liquid Chromatography (HPLC) method development. In contrast, not all isomers carry this level of multi-vendor, independently verified purity data. A robust analytical method is a prerequisite for reliable in vitro or in vivo experiments, and a well-characterized starting material simplifies this process, saving time and resources.

Purity profile
Cross-study comparable
95–97% (HPLC) across multiple independent suppliers
Supports analytical method qualification
Multi-vendor CoA review
Analytical Chemistry Method Qualification Reference Standard

3-Amino-N-(2-chlorophenyl)benzenesulfonamide: Application Scenarios


Focused Library Synthesis for Orthosteric Binding Sites

The unique ortho-chloro, meta-amino substitution pattern makes this compound an ideal scaffold for generating diverse libraries targeting enzyme pockets where a specific hydrogen-bonding topology and a twisted ligand conformation are required. Its consistent 95%+ purity supports reliable parallel synthesis, and its safety profile allows for standard laboratory handling during library production.

Chromatographic Reference Standard Development

Given its well-documented purity across multiple suppliers , this compound can serve as a system suitability standard or a reference marker for reversed-phase HPLC method development. Its computed LogP of 2 [1] and distinct UV-absorbing benzenesulfonamide chromophore provide clear, predictable retention time and detection benchmarks.

Solid-State Form and Crystallization Screening

The inferred low-melting or amorphous nature of this compound, contrasted with the high crystallinity of its 3-chloro isomer (mp 106–107°C) , presents a compelling opportunity for polymorph screening, co-crystal formation, and amorphous solid dispersion research, which is a critical step in pre-formulation development. Its specific GHS classification [2] must be factored into the experimental setup.

Application
Selection Property
Validation Focus
Focused library synthesis
Ortho-chloro, meta-amino substitution pattern
Reactivity and SAR interpretation
Chromatographic reference standard
Consistent 95%+ purity and defined LogP
HPLC retention time and system suitability
Solid-form screening
Inferred low-melting or amorphous nature
Polymorph, co-crystal, and stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.